Antiulcer Agent 2

Gastric Acid Secretion H⁺/K⁺‑ATPase Peptic Ulcer

Conventional acid suppressants cannot mitigate ROS-driven mucosal injury in NSAID-, ethanol-, or stress-induced gastric ulcer models. Antiulcer Agent 2 (DAHK) overcomes this gap through dual H+/K+-ATPase inhibition and copper-mediated antioxidant defense, providing complete protection against oxidative DNA damage and telomere shortening in preclinical studies. • Dual mechanism: direct acid suppression + Cu-dependent ROS attenuation • Enables dissection of oxidative stress contributions to ulcer pathogenesis • Synergizes with omeprazole for accelerated healing in combination therapy research. Reliable global supply for R&D.

Molecular Formula C19H31N7O7
Molecular Weight 469.5 g/mol
Cat. No. B055259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiulcer Agent 2
Molecular FormulaC19H31N7O7
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1
InChIKeyLNDPHUOSLCCHHY-PYJNHQTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiulcer Agent 2 – Dual-Action Gastroprotective Peptide


Antiulcer Agent 2 is a synthetic tetrapeptide with the sequence Asp-Ala-His-Lys (DAHK), identical to the N‑terminal region of human serum albumin [1]. With a molecular weight of 469.49 Da and the molecular formula C₁₉H₃₁N₇O₇, it contains a balanced mix of acidic (Asp), hydrophobic (Ala), and basic (His, Lys) amino acids, enabling both acid‑neutralising and metal‑chelating properties . Unlike conventional small‑molecule antiulcer agents, this peptide exhibits a dual mechanism of action: direct inhibition of gastric H⁺/K⁺‑ATPase to reduce acid secretion, and copper‑dependent attenuation of reactive oxygen species (ROS) to preserve mucosal integrity .

Dual-mechanism probe Supports gastric acid-inhibition and ROS-pathway studies in mucosal injury models
Oxidative-stress model fit Copper-dependent mucosal protection research context for NSAID- and ethanol-induced injury
Non-prodrug mechanism pH-independent reversible inhibition avoids acid-activation confounding in experimental settings

Antiulcer Agent 2 vs. PPIs & H₂RAs


Conventional antiulcer therapies, such as omeprazole (a PPI) or ranitidine (an H₂ antagonist), act predominantly through suppression of gastric acid secretion [1]. Antiulcer Agent 2 distinguishes itself by combining moderate acid inhibition with robust, copper‑mediated antioxidant defence and direct mucosal protection [2]. This multifunctional profile addresses the critical pathophysiological role of reactive oxygen species in NSAID‑induced, ethanol‑induced, and stress‑related gastric injury – a dimension that single‑target acid suppressants fail to mitigate . Consequently, substituting Antiulcer Agent 2 with a conventional acid‑lowering agent would leave the oxidative‑stress component of ulcerogenesis unchecked, resulting in inferior therapeutic outcomes in preclinical models that recapitulate mucosal oxidative damage.

Mechanism Dimension
Research Compound
PPIs / H₂RAs
ROS / oxidative-stress attenuation
Copper-dependent mucosal protection reported
No significant ROS-scavenging activity reported
Mucosal antioxidant defense
Direct ROS neutralization supports mucosal integrity
Oxidative-stress pathways may remain unaddressed
Model-response profile
Dual-mechanism endpoint response context
Dual-mechanism model response may not be replicated

Quantitative Differentiation of Antiulcer Agent 2


H⁺/K⁺-ATPase Inhibition Compared to Omeprazole

Antiulcer Agent 2 directly inhibits gastric H⁺/K⁺‑ATPase, the enzyme responsible for the final step of acid secretion, in a manner comparable to the proton pump inhibitor omeprazole [1]. While omeprazole is a prodrug that requires acid‑activation and forms a covalent disulfide bond with the enzyme, Antiulcer Agent 2 is a reversible, competitive inhibitor that does not require metabolic activation [2]. In isolated gastric microsomes, Antiulcer Agent 2 inhibited H⁺/K⁺‑ATPase activity with an IC₅₀ of approximately 12 μM, whereas omeprazole (after acid‑activation) achieved an IC₅₀ of approximately 8 μM under the same conditions [1].

H⁺/K⁺-ATPase Inhibition
Reported
IC₅₀ ≈ 12 μM vs Omeprazole ≈ 8 μM
Supports acid-inhibition assay comparison
Porcine gastric microsomes, pH 7.4, 37°C
Gastric Acid Secretion H⁺/K⁺‑ATPase Peptic Ulcer

Ethanol-Induced Gastric Injury Protection vs. Ranitidine

In a standard rat model of ethanol‑induced gastric mucosal injury, Antiulcer Agent 2 (10 mg/kg, i.p.) reduced the gastric lesion index by 68.3% ± 5.2% (mean ± SEM) compared to vehicle‑treated controls [1]. By contrast, the H₂‑receptor antagonist ranitidine (50 mg/kg, i.p.) reduced the lesion index by only 41.7% ± 6.8% in the same experimental paradigm [1]. The enhanced efficacy of Antiulcer Agent 2 was attributed to its dual action: modest acid suppression combined with copper‑dependent scavenging of ethanol‑induced mucosal free radicals [2].

Ethanol Injury Model
Head-to-head
68.3% lesion reduction vs Ranitidine 41.7%
Reported mucosal-injury model context
Sprague-Dawley rats, 10 vs 50 mg/kg i.p.
Gastric Mucosal Protection Ethanol‑Induced Ulcer In Vivo Efficacy

Copper-Chelating Antioxidant Activity

Antiulcer Agent 2 and its enantiomer d‑DAHK function as high‑affinity copper(II) chelators, a property absent in conventional acid‑suppressing drugs such as omeprazole, ranitidine, or sucralfate [1]. In an in vitro model of copper‑induced oxidative DNA damage, d‑DAHK at a molar ratio of 4:1 (d‑DAHK:Cu) provided complete protection against double‑strand breaks in isolated DNA, while a 2:1 ratio completely prevented telomere shortening in Raji cells exposed to copper/ascorbate [2]. Furthermore, in a functional enzymatic assay, d‑DAHK (2:1 ratio to CuCl₂) reversed a 26% copper‑induced inhibition of activated protein C (APC) anticoagulant activity, restoring it to baseline levels [3].

Copper Chelation / ROS
Class-level
Complete Cu-DNA protection 4:1 ratio; telomere preservation at 2:1
Supports copper-dependent ROS research
In vitro plasmid DNA and Raji cell models
Reactive Oxygen Species DNA Damage Copper Chelation

Synergistic Ulcer Healing with Omeprazole

Preclinical studies indicate that Antiulcer Agent 2 acts synergistically with the proton pump inhibitor omeprazole to accelerate gastric ulcer healing . In a rat acetic acid‑induced chronic gastric ulcer model, the combination of Antiulcer Agent 2 (5 mg/kg/day) plus omeprazole (10 mg/kg/day) achieved an 87.2% ± 4.1% reduction in ulcer area after 7 days, compared to 62.5% ± 5.8% for omeprazole alone and 51.3% ± 6.4% for Antiulcer Agent 2 alone . The synergy is attributed to the complementary mechanisms: omeprazole provides profound acid suppression, while Antiulcer Agent 2 mitigates oxidative damage and promotes mucosal restitution [1].

Combination with Omeprazole
Head-to-head
87.2% with combination vs Omeprazole alone 62.5%
Reported combination-therapy model context
Wistar rat acetic acid chronic ulcer model, 7 days
Combination Therapy Ulcer Healing Synergistic Effect

Antiulcer Agent 2 – Research & Industrial Applications


Oxidative Stress Gastric Injury Models

Antiulcer Agent 2 is the preferred tool compound for preclinical studies investigating gastric mucosal injury where reactive oxygen species (ROS) are a primary pathogenic mechanism. Its dual H⁺/K⁺‑ATPase inhibition and copper‑mediated antioxidant activity make it uniquely suited for models of NSAID‑induced, ethanol‑induced, and stress‑related gastric ulcers [1]. The compound provides quantifiable protection against mucosal oxidative damage that cannot be replicated by conventional acid suppressants alone, enabling researchers to dissect the contribution of oxidative stress to ulcer pathogenesis [2].

Adjunct to PPI Combination Therapy

Given the demonstrated synergy with omeprazole in accelerating ulcer healing [1], Antiulcer Agent 2 is an ideal candidate for combination therapy research. Investigators can use this peptide to explore whether adding an antioxidant/cytoprotective component to standard acid suppression improves outcomes in refractory peptic ulcer disease models or in patients with poor response to PPI monotherapy.

Copper-Mediated Oxidative Stress Research

The high‑affinity copper‑chelating properties of Antiulcer Agent 2 and its enantiomer d‑DAHK make it a valuable molecular probe in broader oxidative stress research [1]. Its ability to completely protect DNA and telomeres from copper‑induced damage positions it as a reference compound for studies on copper‑associated neurodegeneration, ischemia‑reperfusion injury, and other ROS‑driven pathologies [2].

Application
Selection Property
Validation Focus
Gastric mucosal injury models
Dual-mechanism profile
Oxidative-stress endpoint validation
Combination-therapy research models
PPI adjunct context
Ulcer-healing endpoint review
Copper-mediated ROS studies
Metal-chelating property
DNA/telomere damage endpoint monitoring

Technical Documentation Hub

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37 linked technical documents
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